molecular formula C12H10N2 B11907622 1-Cyclopropyl-1H-indole-3-carbonitrile

1-Cyclopropyl-1H-indole-3-carbonitrile

Cat. No.: B11907622
M. Wt: 182.22 g/mol
InChI Key: IFDWJJYZNQNEMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-1H-indole-3-carbonitrile is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities. The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it a significant area of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-1H-indole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . This method is known for its efficiency and high yield.

Industrial Production Methods: Industrial production of this compound often employs large-scale Fischer indole synthesis due to its scalability and cost-effectiveness. The reaction conditions are optimized to ensure maximum yield and purity, often involving the use of methanesulfonic acid as a catalyst under reflux conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole oxides, while reduction can produce various reduced indole derivatives .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression .

Comparison with Similar Compounds

  • 1H-Indole-3-carbaldehyde
  • 1H-Indole-3-acetic acid
  • 1H-Indole-3-carboxylic acid

Comparison: 1-Cyclopropyl-1H-indole-3-carbonitrile is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it exhibits different reactivity and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

1-cyclopropylindole-3-carbonitrile

InChI

InChI=1S/C12H10N2/c13-7-9-8-14(10-5-6-10)12-4-2-1-3-11(9)12/h1-4,8,10H,5-6H2

InChI Key

IFDWJJYZNQNEMB-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(C3=CC=CC=C32)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.